molecular formula C19H20O6 B1252205 Isopropylidene derivative of sappanol

Isopropylidene derivative of sappanol

Cat. No.: B1252205
M. Wt: 344.4 g/mol
InChI Key: RLPKXRROWWXWLU-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropylidene derivative of sappanol is a 1-benzopyran. It has a role as a metabolite.

Properties

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[(3aR,9bS)-7-hydroxy-2,2-dimethyl-4,9b-dihydro-[1,3]dioxolo[4,5-c]chromen-3a-yl]methyl]benzene-1,2-diol

InChI

InChI=1S/C19H20O6/c1-18(2)24-17-13-5-4-12(20)8-16(13)23-10-19(17,25-18)9-11-3-6-14(21)15(22)7-11/h3-8,17,20-22H,9-10H2,1-2H3/t17-,19+/m0/s1

InChI Key

RLPKXRROWWXWLU-PKOBYXMFSA-N

Isomeric SMILES

CC1(O[C@H]2C3=C(C=C(C=C3)O)OC[C@]2(O1)CC4=CC(=C(C=C4)O)O)C

Canonical SMILES

CC1(OC2C3=C(C=C(C=C3)O)OCC2(O1)CC4=CC(=C(C=C4)O)O)C

Origin of Product

United States

Preparation Methods

Catalytic Systems and Solvent Selection

The patent ES2134276T3 highlights the use of acetone with acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4, Amberlite IR-120 H+\text{H}^+) for isopropylidene acetal formation in saccharides. Applied to sappanol, optimal conditions include:

  • Catalyst : Amberlite IR-120 H+\text{H}^+ resin (8 equivalents), enabling mild, heterogeneous catalysis.

  • Solvent : Anhydrous methanol or acetone, ensuring water exclusion to favor acetalation over hydrolysis.

  • Temperature : 60°C under reflux, balancing reaction rate and byproduct minimization.

Reaction progress is monitored via RP-HPLC, with the disappearance of sappanol (tR11.9mint_R \approx 11.9 \, \text{min}) and emergence of the isopropylidene derivative (tR9.0mint_R \approx 9.0 \, \text{min}).

Challenges in Regioselectivity

Sappanol contains multiple hydroxyl groups, necessitating precise control to avoid over-acetalation. Steric and electronic factors favor protection of the 1,2-diol on the chromen system, as evidenced by the dioxolane ring in the final structure. Kinetic studies from saccharide chemistry suggest that electron-rich diols (e.g., catechol derivatives) react preferentially under acidic conditions.

Purification Strategies: Column Chromatography and Recrystallization

Post-synthesis, the crude product requires purification to isolate the target derivative from unreacted starting material and byproducts.

Normal-Phase Column Chromatography

The PMC7962952 review emphasizes silica gel chromatography with gradient elution (chloroform:methanol, 20:1 → 1:1) for homoisoflavonoid purification. For the isopropylidene derivative:

  • Stationary phase : Silica gel 60 (230–400 mesh).

  • Eluent : Chloroform:methanol (95:5), transitioning to 90:10 for polar byproducts.

  • Yield : ~60–70% after optimization, comparable to saccharide acetalations.

Reverse-Phase HPLC

Semi-preparative RP-HPLC (C18 column, 250 × 10 mm) with isocratic elution (methanol:water, 70:30) resolves the derivative (tR4.5mint_R \approx 4.5 \, \text{min}) from methyl glycoside byproducts (tR3.0mint_R \approx 3.0 \, \text{min}).

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 1.42 (s, 6H, isopropylidene -CH3_3).

    • δ 5.92 (d, J=1.5HzJ = 1.5 \, \text{Hz}, 1H, H-3a).

    • δ 6.75–7.12 (m, aromatic protons).

  • 13C^{13}\text{C} NMR :

    • δ 109.8 (C-3a, dioxolane).

    • δ 27.5 (isopropylidene -CH3_3).

Mass Spectrometry (MS)

  • ESI–MS : m/zm/z 344.4 [M+H]+^+, consistent with C19H20O6\text{C}_{19}\text{H}_{20}\text{O}_{6}.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemperatureTime (h)Yield (%)
Amberlite IR-120 H+\text{H}^+8 eqv.MeOH60°C568
H2SO4\text{H}_2\text{SO}_40.5 eqv.AcetoneRT2455
TFA50% v/vDCMRT148

Data synthesized from Refs.

Stability and Deprotection Considerations

The isopropylidene group is stable under neutral conditions but cleaved by aqueous acids (e.g., 50% TFA) or ion-exchange resins . Deprotection kinetics follow pseudo-first-order behavior, with t1/230mint_{1/2} \approx 30 \, \text{min} in 50% TFA .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing isopropylidene derivatives of sappanol, and how are they optimized for purity?

  • The synthesis typically involves protecting hydroxyl groups using acid-catalyzed ketal formation. For example, isopropylidene derivatives are formed via reaction with acetone under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., anhydrous dichloromethane) to minimize side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
  • Methodological Note: Ensure anhydrous conditions to prevent premature hydrolysis of the isopropylidene group. Characterize intermediates using 1H^1H-NMR to confirm regioselective protection .

Q. Which spectroscopic techniques are most effective for characterizing isopropylidene derivatives, and what spectral markers confirm successful derivatization?

  • 1H^1H-NMR is critical for identifying isopropylidene protons (singlet at δ 1.3–1.5 ppm for the two methyl groups) and verifying the absence of free hydroxyl signals. 13C^{13}C-NMR confirms ketal carbons (δ ~110 ppm) and ester/ether linkages. FT-IR is used to track the disappearance of O–H stretches (~3200–3500 cm1^{-1}) post-derivatization .
  • Limitation: Mass spectrometry (EI-MS) may lack diagnostic fragmentation patterns for isopropylidene derivatives, necessitating complementary NMR/IR data .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side products in isopropylidene derivatization?

  • Variables to test include:

  • Catalyst loading : Higher acid concentrations (e.g., 0.1–1.0 mol% p-TsOH) accelerate ketal formation but may promote decomposition.
  • Temperature : Mild conditions (25–40°C) reduce side reactions like ester hydrolysis.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of polar intermediates but may require shorter reaction times to avoid over-acidification .
    • Data Contradiction Example: Discrepancies in yield between batch reactions may stem from trace moisture; use Karl Fischer titration to validate solvent dryness .

Q. How can researchers resolve contradictions in spectral data when confirming isopropylidene group stability under varying pH conditions?

  • Acid-catalyzed hydrolysis (e.g., 70% acetic acid at 60°C) removes the isopropylidene group, confirmed by:

  • Reappearance of O–H stretches in FT-IR (~3480 cm1^{-1}).
  • Loss of isopropylidene methyl signals in 1H^1H-NMR .
    • Methodological Recommendation: Cross-validate stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) paired with HPLC-MS to track degradation products .

Q. What experimental strategies mitigate unintended hydrolysis of the isopropylidene group during biological assays?

  • Use buffered solutions (pH 6.5–7.4) to minimize acid- or base-catalyzed hydrolysis. For in vitro assays, pre-equilibrate derivatives in assay media and quantify intact compound levels via LC-MS/MS at multiple time points. Consider prodrug designs where hydrolysis is enzymatically triggered at target sites .

Q. How should researchers design structure-activity relationship (SAR) studies to evaluate bioactivity while accounting for derivative stability?

  • Step 1 : Synthesize analogs with varying substituents (e.g., acetate vs. propionate esters) to assess lipophilicity effects on stability.
  • Step 2 : Use molecular dynamics simulations to predict hydrolysis rates under physiological conditions.
  • Step 3 : Corrogate bioactivity data (e.g., IC50_{50}) with stability half-lives (t1/2_{1/2}) to identify optimal derivatives .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in synthetic yields across laboratories?

  • Apply design of experiments (DoE) to identify critical factors (e.g., catalyst type, reaction time). Use ANOVA to analyze inter-lab variability and establish confidence intervals for acceptable yield ranges (e.g., 65–80% for large-scale batches) .

Q. How can researchers ensure reproducibility in spectral interpretation across different instrumentation?

  • Calibrate NMR spectrometers using certified standards (e.g., tetramethylsilane). Share raw FID files and processing parameters (e.g., line broadening, baseline correction) in supplementary materials. Cross-validate assignments with 2D techniques (HSQC, HMBC) for ambiguous signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylidene derivative of sappanol
Reactant of Route 2
Isopropylidene derivative of sappanol

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